molecular formula C14H14Cl2Si B14717032 Bis(4-chlorophenyl)-dimethyl-silane CAS No. 18414-47-6

Bis(4-chlorophenyl)-dimethyl-silane

Cat. No.: B14717032
CAS No.: 18414-47-6
M. Wt: 281.2 g/mol
InChI Key: BTTWFQLGBPPYPU-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)-dimethyl-silane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)-dimethyl-silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2C6H4ClMgBr+Si(CH3)2Cl2(C6H4Cl)2Si(CH3)2+2MgBrCl2 \text{C}_6\text{H}_4\text{ClMgBr} + \text{Si(CH}_3)_2\text{Cl}_2 \rightarrow (\text{C}_6\text{H}_4\text{Cl})_2\text{Si(CH}_3)_2 + 2 \text{MgBrCl} 2C6​H4​ClMgBr+Si(CH3​)2​Cl2​→(C6​H4​Cl)2​Si(CH3​)2​+2MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Products include various substituted phenyl silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes with modified substituents.

Scientific Research Applications

Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a silane group.

    Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a silane group.

    4,4’-Dichlorodiphenyl sulfone: Another related compound with a sulfone group.

Uniqueness

Bis(4-chlorophenyl)-dimethyl-silane is unique due to its silicon-based core, which imparts distinct chemical properties compared to sulfur-based analogs. The presence of the dimethylsilane group allows for unique reactivity and stability, making it valuable in applications requiring high thermal and chemical resistance.

Properties

CAS No.

18414-47-6

Molecular Formula

C14H14Cl2Si

Molecular Weight

281.2 g/mol

IUPAC Name

bis(4-chlorophenyl)-dimethylsilane

InChI

InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3

InChI Key

BTTWFQLGBPPYPU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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